2-fluoro-N-(2-iodophenyl)benzamide

Overview

Description

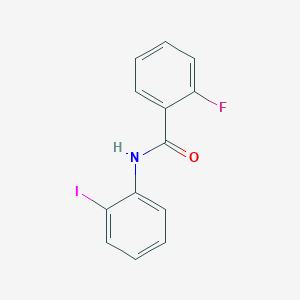

2-fluoro-N-(2-iodophenyl)benzamide is an organic compound with the molecular formula C13H9FINO. It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 2-position and an iodine atom at the 2-position of the phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-iodophenyl)benzamide can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boron reagent is used to couple with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically involve mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position of the benzamide moiety undergoes SNAr reactions under basic conditions. For example:

Reaction with benzamide derivatives

2-fluoro-N-(2-iodophenyl)benzamide reacts with benzamide (2.5 equiv) in DMSO with K₂CO₃ (4.0 equiv) at 135°C to yield 3-methyl-2-phenylquinazolin-4-one (67% yield via analogous pathways) .

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Benzamide | K₂CO₃, DMSO, 135°C | Quinazolinone derivative | 67% |

This reactivity aligns with trends observed in fluorinated benzamides, where electron-deficient aryl fluorides facilitate nucleophilic attack .

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed cross-coupling reactions:

Sonogashira Alkynylation

In the presence of (Ph₃P)₂PdCl₂ and CuI, the iodine atom undergoes alkynylation with phenyl acetylene to generate N-(2-alkynyl)aryl benzamides (yields: 20–95%) .

| Reaction Type | Catalyst | Conditions | Product Application |

|---|---|---|---|

| Sonogashira coupling | Pd/Cu | DMF, 80°C | Precursor for cyclization to 4H-benzo[d] oxazines |

Gold(I)-Catalyzed Cyclization

The compound participates in stereoselective 6-exo-dig cyclization using Au(I) catalysts (e.g., C1 or C5 ) to form 4-benzyliden-2-aryl-4H-benzo[d] oxazines .

Mechanistic Pathway :

-

Coordination of Au(I) to the alkyne.

-

Chemoselective O-attack on the triple bond.

| Catalyst | Temperature | Yield |

|---|---|---|

| Au(I)-C1 | 30°C | 46–90% |

Comparative Reactivity of Halogen-Substituted Analogs

Substituent position significantly impacts reactivity:

Hydrogen-Bonding Interactions

The fluorine atom participates in intramolecular hydrogen bonds (IMHBs), stabilizing transition states during reactions. This amphiphilic character (hydrogen-bond acceptor and hydrophobic moiety) enhances ligand-receptor interactions in medicinal applications .

Scientific Research Applications

Organic Synthesis

2-Fluoro-N-(2-iodophenyl)benzamide serves as an important building block in organic synthesis. Its structure allows for various chemical reactions, including:

- Substitution Reactions : The fluorine and iodine atoms can be replaced with other functional groups, enabling the synthesis of diverse substituted benzamides.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form quinones or reduction to yield amines and alcohols.

Biological Research

The compound has potential applications in biological studies due to its ability to interact with specific proteins and enzymes. For instance, it can be utilized in:

- Pathway Analysis : Investigating biological pathways and interactions by observing how the compound affects cellular processes.

- Inhibitor Development : Research has shown that compounds structurally similar to this compound can inhibit key enzymes like MEK1 and PI3K, which are involved in cancer cell signaling pathways . These findings suggest that this compound could be a candidate for developing new oncogenic target inhibitors.

Material Science

In industrial applications, this compound can be employed in the development of new materials. Its unique chemical properties allow it to be integrated into novel chemical processes, potentially leading to advancements in material science.

Case Study 1: Inhibition of MEK1 and PI3K

A study investigated the cellular efficacy of various compounds similar to this compound on tumor cells (A549 and D54). The results indicated that these compounds significantly inhibited MEK1 and PI3K activity, leading to decreased phosphorylation of key proteins involved in tumor growth. The study highlighted that certain analogs demonstrated antitumor activity comparable to established therapies, suggesting their potential as therapeutic agents .

Case Study 2: Synthesis via Suzuki-Miyaura Coupling

Research focused on synthesizing derivatives of this compound through Suzuki-Miyaura coupling reactions. This method allowed for the efficient formation of carbon-carbon bonds, showcasing the compound's utility as a precursor for more complex organic molecules. The study emphasized optimizing reaction conditions to enhance yield and efficiency, demonstrating its relevance in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-fluoro-N-(2-iodophenyl)benzamide include other substituted benzamides such as:

- 2-chloro-N-(2-iodophenyl)benzamide

- 2-bromo-N-(2-iodophenyl)benzamide

- 2-fluoro-N-(2-bromophenyl)benzamide

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of fluorine and iodine substituents. This unique substitution pattern can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

2-Fluoro-N-(2-iodophenyl)benzamide is an organic compound notable for its unique halogen substitutions, which include fluorine and iodine atoms. This compound has garnered attention for its potential biological activities, particularly its interactions with sigma receptors and other molecular targets relevant in medicinal chemistry. Understanding the biological activity of this compound is essential for exploring its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C13H9FINO

- Molecular Weight : Approximately 341.12 g/mol

- Functional Group : Benzamide

The presence of fluorine and iodine in the aromatic rings contributes to its distinct chemical properties, influencing its reactivity and biological interactions.

The biological activity of this compound primarily involves its binding affinity to sigma receptors, which play a role in various neurological processes. The mechanism of action includes:

- Binding to Sigma Receptors : This interaction may influence neurotransmitter systems and cellular signaling pathways, potentially affecting conditions such as depression and anxiety.

- Impact on Cellular Processes : By modulating the activity of specific proteins and enzymes, the compound can alter cellular processes, leading to various biological effects.

Biological Activity

Research has indicated several significant biological activities associated with this compound:

Case Studies and Research Findings

- Sigma Receptor Binding Studies : Experimental data using radioligand binding assays indicate that compounds with structural similarities to this compound often exhibit significant binding affinities to sigma receptors, suggesting a potential therapeutic role in treating neurodegenerative diseases.

- Structure-Activity Relationship (SAR) : A review of SAR studies indicates that halogen substitutions can significantly affect biological activity. For instance, compounds with fluorine or iodine substitutions have shown enhanced lipophilicity and receptor binding compared to their non-halogenated counterparts .

- Anticancer Activity Analogs : In related research, compounds similar in structure have exhibited IC50 values ranging from 6.6 μM to 13.73 μM against various cancer cell lines, suggesting that modifications in the benzamide structure can lead to potent anticancer agents .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Fluorine and iodine substitutions | Potential sigma receptor ligand |

| 4-Fluoro-N-(2-iodophenyl)benzamide | Different halogen placement | Distinct reactivity profiles |

| N-(2-Iodophenyl)-N-methylbenzamide | Lacks fluorine substitution | Potentially different biological activity |

| N-(2-bromophenyl)-N-(trifluoromethyl)benzamide | Contains trifluoromethyl group | Enhanced lipophilicity compared to fluorine |

Properties

IUPAC Name |

2-fluoro-N-(2-iodophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FINO/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMRNRJNEGSEKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.